N-(benzyloxy)-2,3-dimethoxybenzamide
Description
N-(Benzyloxy)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzene ring linked to an amide group with a benzyloxy substituent. The benzamide scaffold is highly versatile, with modifications at the amide nitrogen or aromatic ring significantly altering biological activity .
Properties
IUPAC Name |
2,3-dimethoxy-N-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-10-6-9-13(15(14)20-2)16(18)17-21-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRWCEKAWHGZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzyl ester. This ester is then converted to the benzamide via reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production methods for N-(benzyloxy)-2,3-dimethoxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), benzyl bromide (BnBr)
Major Products
Oxidation: Benzoyl derivative
Reduction: Benzylamine derivative
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(benzyloxy)-2,3-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This compound may act as an allosteric modulator or competitive inhibitor, depending on the context .
Comparison with Similar Compounds
Dopamine D2/D3 Receptor-Targeting Analogs
Example Compound : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]Fallypride)
- Structural Differences : Replaces the benzyloxy group with a fluoropropyl chain and a pyrrolidinylmethyl-allyl moiety.
- Key Findings: Exhibits nanomolar affinity for dopamine D2/D3 receptors (Ki < 1 nM), making it a potent PET tracer for neuroimaging . The fluoropropyl chain enhances lipophilicity, improving blood-brain barrier penetration compared to simpler benzyloxy derivatives .
- Pharmacological Impact : Irreversible binding (unlike reversible analogs) ensures prolonged receptor occupancy, critical for imaging applications .
Comparison Table :
| Property | N-(Benzyloxy)-2,3-Dimethoxybenzamide | [¹⁸F]Fallypride |
|---|---|---|
| Target Receptor | Not explicitly reported | Dopamine D2/D3 (Ki < 1 nM) |
| Binding Mechanism | N/A | Irreversible |
| Application | Synthetic intermediate (inferred) | Neuroimaging tracer |
| Lipophilicity | Moderate (benzyloxy group) | High (fluoropropyl chain) |
GlyT2 Inhibitors
Example Compound: 4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide (ORG25543)
Comparison Table :
| Property | N-(Benzyloxy)-2,3-Dimethoxybenzamide | ORG25543 | Compound 1 |
|---|---|---|---|
| Target | N/A | GlyT2 | GlyT2 |
| Binding Mechanism | N/A | Irreversible | Reversible |
| Therapeutic Use | N/A | Analgesia (with side effects) | Analgesia (safer profile) |
| Structural Advantage | Benzyloxy group | Additional methoxy substituent | Modified binding kinetics |
Sigma-2 Receptor Ligands
Example Compound: 5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide
- Structural Differences: Incorporates a bromo substituent at position 5 and a dihydroisoquinolinylbutyl chain.
- Key Findings: High sigma-2 receptor affinity (Ki = 0.82 nM), 10-fold greater than non-brominated analogs . The bromo group and dihydroisoquinoline moiety reduce lipophilicity, enhancing selectivity over sigma-1 receptors .
Comparison Table :
| Property | N-(Benzyloxy)-2,3-Dimethoxybenzamide | 5-Bromo Analogue |
|---|---|---|
| Receptor Affinity | N/A | Sigma-2 (Ki = 0.82 nM) |
| Selectivity | N/A | Sigma-2 > Sigma-1 |
| Key Substituent | Benzyloxy | Bromo + dihydroisoquinoline |
Tropane-Based D2 Receptor Ligands
Example Compounds :
- Compound I : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide
- Compound II : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2,3-dimethoxybenzamide
- Structural Differences : Compound II adds a 3-methoxy group compared to Compound I.
- Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
